Nitrofen

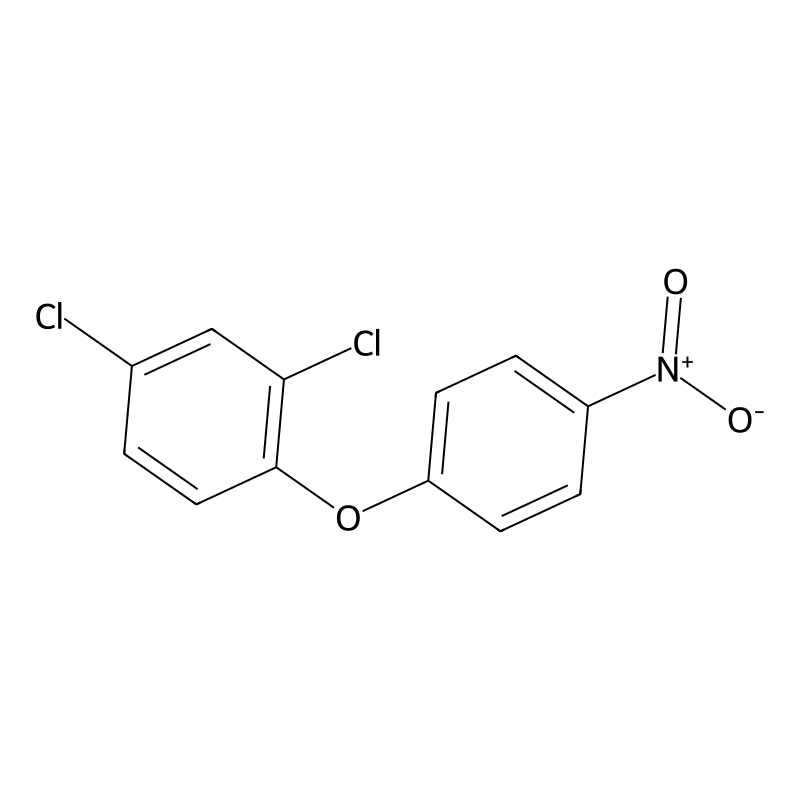

C12H7Cl2NO3

C6H3Cl2OC6H4NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H7Cl2NO3

C6H3Cl2OC6H4NO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.0 mg/L at 22 °C

In water, 0.7-1.2 ppm at 22 °C

Soluble in ethanol 40, n-hexane 280, benzene 2000 (all in g/kg at 20 °C)

0.001 mg/mL at 22 °C

Solubility in water, g/100ml at 22 °C: 0.0001

Synonyms

Canonical SMILES

Historical Use as a Herbicide:

Environmental Research:

- Persistence and Degradation: Nitrofen is a persistent organic pollutant (POP) and can remain in the environment for extended periods. Research has focused on understanding its degradation pathways in soil and water, investigating the factors influencing its persistence, and assessing its potential for bioaccumulation in the food chain Source: [Environmental Fate of Nitrofen (2,4-Dichlorophenyl p-Nitrophenyl Ether): )].

- Impact on Soil Microorganisms: Studies have explored the impact of Nitrofen on soil microbial communities, investigating its potential effects on soil fertility and nitrogen cycling processes [Source: [Effects of the herbicides atrazine and nitrofen on soil microbial activity and biomass ON National Institutes of Health (.gov) ncbi.nlm.nih.gov]].

Toxicological Research:

- Carcinogenicity: Nitrofen has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) based on limited evidence from animal studies Source: [IARC Monographs on the Evaluation of Carcinogenic Risks to Humans - Some Herbicides, Other Heterocyclic Compounds, and Nitrofuran Derivatives (Volume 57): ].

- Endocrine Disruption: Research has investigated the potential of Nitrofen to act as an endocrine disruptor, potentially affecting hormonal function in animals and humans [Source: [Endocrine-disrupting effects of nitrofen in fish ON National Institutes of Health (.gov) ncbi.nlm.nih.gov]].

Nitrofen is a chemical compound primarily recognized for its historical use as a herbicide. It is classified as a chlorinated phenolic compound, with the molecular formula and a CAS number of 1836-75-5. Nitrofen appears as a white to yellow sand-like solid and has been associated with various health hazards, including carcinogenic and teratogenic effects. Its use has been discontinued in the United States due to these significant health risks, particularly its potential to cause cancers in animals and its adverse effects on fetal development in mammals .

Nitrofen disrupts plant growth by inhibiting an enzyme called protoporphyrinogen oxidase. This enzyme is crucial in the chlorophyll biosynthesis pathway, and its inhibition leads to the accumulation of toxic porphyrins in plants, ultimately causing cell death.

Nitrofen is classified as a possible carcinogen (IARC Group 2B). Studies have shown it can cause birth defects in animals, and it may also be toxic to the nervous system []. Due to these hazards, its use is strictly prohibited.

Safety Precautions:

- Avoid contact with skin, eyes, and clothing.

- Do not breathe dust or fumes.

- Wash hands thoroughly after handling.

- Store in a cool, dry, well-ventilated place away from incompatible materials.

The biological activity of Nitrofen is significant due to its potent teratogenic effects observed in animal studies. In laboratory settings, Nitrofen has been shown to induce severe developmental abnormalities, such as bilateral pulmonary hypoplasia and immature lung architecture in rats and mice . Additionally, it has been classified as a carcinogen, with evidence linking it to liver and pancreatic cancers in animal models .

Nitrofen can be synthesized through several methods, with the primary route involving the reaction of 2,4-dichlorophenol with p-chloronitrophenol in the presence of a base. This method highlights the importance of controlling reaction conditions to optimize yield and purity . Alternative synthetic pathways may involve variations in reactants or catalysts, although these are less commonly documented.

Interaction studies involving Nitrofen have primarily focused on its toxicological effects. Research indicates that Nitrofen can irritate the skin and respiratory tract upon exposure. Long-term exposure poses risks to blood cells, potentially leading to anemia and affecting the central nervous system . These findings underscore the need for stringent safety measures when handling this compound.

Nitrofen shares structural similarities with several other chlorinated phenolic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| 2,4-Dichlorophenol | Used as an antiseptic; less toxic | Lower toxicity compared to Nitrofen | |

| Pentachlorophenol | Used as a pesticide; highly toxic | More chlorinated; broader spectrum of toxicity | |

| Chlorophenol | Used as a disinfectant; moderate toxicity | Less chlorination leads to reduced potency | |

| Atrazine | Herbicide; endocrine disruptor | Different mechanism of action |

Nitrofen's unique combination of chlorine substitution and phenolic structure contributes to its specific biological activity and toxicity profile. Its classification as both a carcinogen and teratogen distinguishes it from similar compounds that may not exhibit such severe health risks.

Physical Description

Colorless to brown solid; Darkens on light exposure; [ICSC] White, yellow, or dark brown solid; [HSDB] Yellow crystalline solid; [MSDSonline]

Solid

COLOURLESS-TO-BROWN CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO LIGHT.

Color/Form

White solid

Crystals

Yellow crystalline solid

Free-flowing solid, dark brown colo

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 180-190 °C at 0.25 mm Hg

at 101.3kPa: 368 °C

Flash Point

Heavy Atom Count

Density

1.3 g/cm³

LogP

log Kow = 4.64

4.64

3.4/5

Decomposition

Appearance

Melting Point

70-71 °C

70 °C

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H360D ***: May damage the unborn child [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

... The present studies were performed to begin to address the cellular mechanisms of these nitrofen-induced effects. Heart fibroblasts were isolated and treated with varying doses of nitrofen in vitro. Experiments were performed to determine the effects of this herbicide on important cellular processes including migration, proliferation and apoptosis. These studies illustrated a dose-dependent decrease in collagen gel contraction and proliferation in response to nitrofen. Assays were also performed to determine the effects of nitrofen on fibroblast gene expression. Increased expression of collagen type I and specific integrins were seen following nitrofen exposure. These studies illustrate that nitrofen has direct effects on cardiac fibroblast proliferation and extracellular matrix remodeling, cellular events important in valvuloseptal development.

Lactate dehydrogenase (LDH) release test, 3H-thymidine (3H-TdR) and 3H-leucine (3H-Leu) incorporation tests and flow cytometric analysis (FCM) of cell cycle were employed to elucidate cellular and molecular mechanism of nitrofen-induced toxicity in cultured keratinocytes. The results showed that cell morphologic damages were observed after exposure to 1.0 mmol/L and 10.0 mmol/L nitrofen. LDH release increased in a dose- and time-dependent manner. Depressions in 3H-TdR and 3H-Leu incorporation were found even at 0.01 mmol/L, and increased with the exposure dose. Cell cycle was analyzed from the DNA- histogram with propidium iodide stain. The results showed that there was no pronounced alteration in cell cycle after cells exposed to 0.01 and 0.1 mmol/L nitrofen. At dose of 1.0 mmol/L, S phase cells increased 2 times of that of control. With the increase of dose, G2/M phase cells became to increase about 5 times of that of the control. At 1.0 mmol/L, time course of cell cycle after exposure was observed. At the beginning of exposure, cells in S phase and G2/M phase were about 8.7% and 11%. Following 24 hr incubation with nitrofen, cells in S phase increased to 18.0% with almost no change in G2/M. 72 hr after exposure, G2/M phase cells increased to 63.3%. The above results demonstrated that S phase and G2/M phase blockage in cultured keratinocytes after exposed to nitrofen seems of importance in the mechanism of nitrofen-induced toxicity.

... Nitrofen induces a time-dependent cell death of P19 cells that is associated with increases in TUNEL-positivity and caspase-3 cleavage suggesting that nitrofen induces P19 cell apoptosis. In addition, the increase in TUNEL-positive cells was inhibited with zVAD-fmk, suggesting that nitrofen induces a caspase-dependent apoptosis. Nitrofen treatment was associated with increased p38 MAP kinase activity, though pretreatment of cells with multiple p38 inhibitors did not affect nitrofen-mediated caspase-3 cleavage, suggesting caspase-3 cleavage is p38-independent. Nitrofen induced a dose-dependent increase in reactive oxygen species (ROS), which was accompanied by a decrease in the ratio of reduced/oxidized glutathione, indicating that nitrofen alters the cellular redox state of these cells. Furthermore, pretreatment of cells with N-acetyl cysteine gave a dose- and time-dependent reduction of caspase-3 cleavage, supporting the observations that caspase-3 cleavage is cell-redox-dependent. Therefore, nitrofen induces P19 cell apoptosis that is cell-redox-dependent and is associated with increases in p38 activity and ROS and may play a role in nitrofen-mediated birth defects.

For more Mechanism of Action (Complete) data for NITROFEN (8 total), please visit the HSDB record page.

Vapor Pressure

1.06 mPa /7.951X10-6 mm Hg/ at 40 °C

Vapor pressure, Pa at 40 °C: 0.001

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

... STUDIED /NITROFEN/ ABSORPTION & TRANSLOCATION USING RAPE, REDROOT PIGWEED, & GREEN FOXTAIL. ... FOUND ONLY SLIGHT TRANSLOCATION OF FOLIARLY APPLIED (14)C-NITROFEN & DIFFERENT ANATOMICAL EFFECTS BETWEEN THE WEEDS & RAPE. ... NITROFEN HAD ALMOST NO EFFECT ON TOPS OF BARNYARD GRASS WHEN HERBICIDE WAS APPLIED TO SOIL ONLY UNDER WEED SEEDS. LOW TRANSLOCATION & LACK OF LIGHT UNDER SOIL MAY BE REASONS FOR THIS ... WEEDS ABSORB THE CHEM DURING THEIR GERMINATION & ELONGATION THROUGH TREATED SOILS, & AFTER EXPOSURE TO SUNLIGHT THEY DIE.

NOT READILY ABSORBED FROM SOIL INTO PLANTS. ... NOT SIGNIFICANTLY TRANSLOCATED IN CROPS OR WEEDS.

(14)C Labelled nitrofen was administered orally to a sheep at a dose of 40 mg/kg body weight. After 99 hr, 76.2% of the applied dose was accounted for in the excreta. After 100 hr, radioactivity was highest in fat (23 mg/kg); the liver, thyroid, mammary gland, adrenal gland, kidney, lung, muscle, skin and spleen contained levels of 1-3 mg/kg.

Oral exposure of pregnant Long Evans rats on day 11 of gestation to nitrofen which was uniformly labeled with (14)C in the nitrophenyl ring, resulted in the accumulation of radioactivity in maternal fat with lesser amounts found in liver, kidney, other tissues, and in the embryonic compartment. The peak concn of radioactivity occurred 7-9 hr after dosing and the half-life of the label in maternal blood was approx 8 days. In the embryonic compartment, radioactivity was first detected at 2 hr after dosing, peaked at 4-6 hr, and declined to half of that initially seen by 24 hr.

Metabolism Metabolites

... NITROFEN IN FRESH RUMEN FLUID IN VITRO /SHOWED/ ... A METABOLITE RAPIDLY PRODUCED WHICH WAS ... P-AMINOPHENYL 2,4-DICHLOROPHENYL ETHER, A REDUCED COMPD OF NITROFEN.

Rat liver homogenates incubated with amino derivatives of nitrofen, an NADPH-generating system and erythrocytes from rats or humans metabolized the amino derivatives to methemoglobin forming metabolites. ... (14)C Labelled nitrofen was administered orally to a sheep at a dose of 40 mg/kg body weight. ... The predominant metabolites were 2,4-dichlorophenyl 4-aminophenyl ether, 2,4-dichloro-5-hydroxyphenyl-4-nitrodiphenyl ether, 2,4-dichlorophenol, 2-chlorophenyl-4-nitrophenyl ether & conjugates.

Oral exposure of pregnant Long Evans rats on day 11 of gestation to nitrofen which was uniformly labeled with (14)C in the nitrophenyl ring, resulted in the accumulation of radioactivity in maternal fat with lesser amounts found in liver, kidney, other tissues, and in the embryonic compartment. High performance liquid chromatography of embryo placental extracts revealed 4 metabolites in addition to the parent cmpd: 4'-amino and 4'-acetylamino derivatives plus 2 hydroxylated derivatives. A similar metabolic profiles was observed in maternal blood and liver.

For more Metabolism/Metabolites (Complete) data for NITROFEN (6 total), please visit the HSDB record page.

Wikipedia

Use Classification

Hazard Classes and Categories -> Carcinogens, Teratogens

HERBICIDES

Methods of Manufacturing

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies nitrofen as an active ingredient believed to be obsolete or discontinued for use as a pesticide.

Effective when left as a thin layer on the soil surface; activity is rapidly lost on incorporation in soil.

Analytic Laboratory Methods

Method: EPA-RCA 8081B; Procedure: gas chromatography with either electron capture detector or an electrolytic conductivity detector; Analyte: nitrofen; Matrix: solid and liquid matrices; Detection Limit: not provided.

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: nitrofen; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 20 ug/L.

Product analysis is by GLC with flame ionization detector. Residues may be determined gas liquid chromatography with electron capture detector of a derivative.

For more Analytic Laboratory Methods (Complete) data for NITROFEN (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Vitamin A (vit A) alleviates the effects of nitrofen in exposed rat pups. The present study examines the effects of early exposure to vitamin A on the neural-crest-related cardiovascular, thymic, parathyroid, and thyroid malformations previously reported in the rat model of congenital diaphragmatic hernia (CDH). Pregnant rats were exposed on gestational day 9.5 to 100 mg 2-4-dichlorophenyl-p-nitrophenyl ether (nitrofen) alone or followed by 15,000 IU vit A. Controls were treated only with oil or oil + vit A. The fetuses were recovered near term and diaphragmatic, lung, heart, and thymic malformations were sought after dissection. The parathyroids and thyroid were histologically investigated. The hearts were also examined for protein, DNA, and proportion of proliferating cells. None of the control fetuses had malformations, whereas 41% of nitrofen and 27% of nitrofen + vit A fetuses had CDH. Anomalies of the heart outflow tract and pharyngeal arteries were seen in 64% and 43%, respectively, in both groups. Heart and thymic hypoplasia, which were severe in the nitrofen group with significant decreases of total DNA and percent proliferating cells, were significantly improved in the nitrofen + vit A group. The hypoplastic thymus was malformed in 53% and 27% of fetuses, respectively, and the parathyroids were abnormal in 48% and 35%, respectively. Only minimal anomalies of the thyroid were found. The significant improvement of heart and thymic hypoplasia associated with vit A was not seen for the other variables studied, but there was a trend in this direction for all of them. Vit A definitely improved heart hypoplasia induced by nitrofen by stimulating myogenesis. It also improved thymic hypoplasia, but had limited beneficial effects on malformations of the cardiac outflow tract and pharyngeal derivatives that accompany CDH in rats exposed to nitrofen.

... DIURON & SIMETRYNE DECR ACTIVITY OF NITROFEN, BUT THERE WAS A POSSIBILITY THAT CLOSURE OF LEAF STOMATA BY /THEM/ ... MIGHT DECR NITROFEN UPTAKE & ITS ACTIVITY.

Stability Shelf Life

OVER 2 YR SHELF LIFE FOR TOK E-25 & TOK WP-50

Very stable, even to acids & alkalis.